Voltage-Independent Competitive nAChR Blockade Versus Hexamethonium's Pure Open-Channel Block
(+)-Sparteine sulfate pentahydrate (2 μM) reduces ACh-induced currents in rat superior cervical ganglion neurons in a voltage-independent manner at membrane potentials of -50 mV to +30 mV, with additional voltage-dependent block at more negative potentials [1]. The dose-response relationship for ACh was modified at both -50 mV and -90 mV in a fashion typical for competitive (rather than noncompetitive) antagonists. In contrast, hexamethonium, the classical ganglionic blocker, acts as a pure open-channel blocker: the apparent mean open time of the AChR channel at -90 mV was decreased by hexamethonium but NOT by 2 μM (+)-sparteine [1]. This dual competitive-plus-open-channel mechanism is unique to (+)-sparteine among ganglionic blockers and is mechanistically distinct from (–)-sparteine, which functions primarily as a voltage-gated sodium channel (Nav) blocker with class 1a antiarrhythmic activity .
| Evidence Dimension | Mechanism of ion channel modulation – nAChR vs. sodium channel |
|---|---|
| Target Compound Data | (+)-Sparteine (2 μM): competitive nAChR block at -50 to +30 mV (voltage-independent); enhanced block at more negative potentials (voltage-dependent component); no decrease in AChR channel open time at -90 mV |
| Comparator Or Baseline | Hexamethonium: pure open-channel nAChR blocker (decreases channel open time); (–)-Sparteine: class 1a antiarrhythmic, voltage-gated sodium channel blocker, not characterized as a ganglionic nAChR blocker |
| Quantified Difference | Qualitatively distinct mechanism: (+)-sparteine = competitive block + open-channel block; hexamethonium = pure open-channel block; (–)-sparteine = Nav block (different ion channel target class) |
| Conditions | Rat isolated superior cervical ganglion neurons; whole-cell patch-clamp and two-electrode voltage-clamp; ACh iontophoretic application; membrane potentials -110 mV to +30 mV |
Why This Matters
For researchers studying ganglionic neurotransmission or screening nAChR modulators, the dual competitive/open-channel blocking signature of (+)-sparteine provides a mechanistically distinct pharmacological tool that cannot be replicated by hexamethonium (pure open-channel blocker) or (–)-sparteine (sodium channel blocker).
- [1] Voitenko S, Purnyn S, Omeltchenko I, Dyadyusha GG, Zhorov B, Brovtsina N, Skok V. Effect of (+)-sparteine on nicotinic acetylcholine receptors in the neurons of rat superior cervical ganglion. Mol Pharmacol. 1991 Aug;40(2):180-5. PMID: 1715014. View Source
